4,6-Dibromo-2-(trifluoromethyl)pyrimidine
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Overview
Description
4,6-Dibromo-2-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C5HBr2F3N2. It is a pyrimidine derivative characterized by the presence of two bromine atoms and a trifluoromethyl group attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-(trifluoromethyl)pyrimidine typically involves the bromination of 2-(trifluoromethyl)pyrimidine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-2-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or dimethylformamide (DMF) at elevated temperatures.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an aminopyrimidine derivative, while coupling with a boronic acid would produce a biaryl compound .
Scientific Research Applications
4,6-Dibromo-2-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2-(trifluoromethyl)pyrimidine is primarily related to its ability to interact with biological molecules through its bromine and trifluoromethyl groups. These interactions can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with DNA and proteins .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromo-4-(trifluoromethyl)pyridine: Another brominated pyridine derivative with similar chemical properties.
4,6-Dichloro-2-(trifluoromethyl)pyrimidine: A chlorinated analogue with different reactivity and applications.
2,4-Dibromo-5-(trifluoromethyl)pyrimidine: A structural isomer with distinct chemical behavior.
Uniqueness
4,6-Dibromo-2-(trifluoromethyl)pyrimidine is unique due to the specific positioning of the bromine and trifluoromethyl groups on the pyrimidine ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies .
Properties
Molecular Formula |
C5HBr2F3N2 |
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Molecular Weight |
305.88 g/mol |
IUPAC Name |
4,6-dibromo-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C5HBr2F3N2/c6-2-1-3(7)12-4(11-2)5(8,9)10/h1H |
InChI Key |
TXYFNXKWKULTFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1Br)C(F)(F)F)Br |
Origin of Product |
United States |
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